N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a glycinamide derivative featuring a 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl moiety linked to a substituted phenyl group.
Properties
Molecular Formula |
C17H14ClN5O4 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C17H14ClN5O4/c18-10-5-6-14(24)13(7-10)20-15(25)8-19-16(26)9-23-17(27)11-3-1-2-4-12(11)21-22-23/h1-7,24H,8-9H2,(H,19,26)(H,20,25) |
InChI Key |
AIBRIPGTBJWMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Industrial Production: As of now, there is no widely established industrial production method for this compound. early discovery researchers may access it as part of a unique chemical collection .
Chemical Reactions Analysis
Reactivity: N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified due to the limited data available.
Major Products: The major products formed during these reactions depend on the specific reaction conditions. Further research is necessary to elucidate the precise outcomes.
Scientific Research Applications
Chemistry: Researchers may explore the compound’s potential applications in synthetic chemistry, drug discovery, or materials science. Its unique structure could lead to novel properties.
Biology and Medicine: Given its structural features, N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide might exhibit biological activity. detailed studies are needed to uncover its specific effects.
Mechanism of Action
The precise mechanism by which N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects remains unknown. Researchers should investigate its molecular targets and associated pathways.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a chlorinated phenol and a benzotriazine moiety, which are significant in medicinal chemistry for their biological activities. The molecular formula is with a molecular weight of approximately 295.69 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | 17959-88-5 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways. This inhibition can lead to reduced proliferation of pathogens.
- DNA Interaction : The benzotriazine moiety may intercalate with DNA, disrupting replication and transcription processes essential for cell survival.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various biological responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various strains:
- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated comparable efficacy to established antibiotics like ciprofloxacin and penicillin G .
- Fungal Activity : It also exhibits antifungal properties, with activity levels surpassing those of fluconazole in certain assays .
Case Studies
A study conducted by Imramovsky et al. evaluated a series of related compounds, including derivatives of 5-chloro-2-hydroxybenzamides. Their findings revealed:
- Inhibition of Mycobacterial Growth : Compounds were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
- Photosynthetic Electron Transport Inhibition : The compound was assessed for its ability to inhibit photosynthetic electron transport in spinach chloroplasts, indicating potential herbicidal properties .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Chlorinated Phenol Group : This moiety is crucial for antimicrobial efficacy.
- Benzotriazine Ring : Enhances interaction with biological targets, contributing to the overall potency of the compound.
- Acetamide Linkage : Facilitates solubility and bioavailability, impacting the pharmacokinetics of the compound.
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Lacks benzotriazine ring | Lower antimicrobial potency |
| Compound B | Contains additional hydroxyl groups | Enhanced antifungal activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The benzotriazinone ring system is a critical structural feature in several agrochemicals and pharmaceuticals. Below is a detailed comparison with compounds sharing this moiety:
Table 1: Structural and Regulatory Comparison
Key Observations:
Structural Divergence :
- The target compound lacks the phosphorodithioate/phosphorothionate ester groups present in Azinphos-methyl, Azinphos-ethyl, and Phosmet. Instead, it incorporates a glycinamide backbone, likely reducing neurotoxic effects associated with acetylcholinesterase inhibition .
- The chloro-hydroxyphenyl group may enhance binding to aromatic hydrocarbon receptors or cytochrome P450 enzymes, a feature absent in the compared pesticides.
Toxicity and Regulation: Azinphos-methyl is classified as "highly hazardous" due to acute toxicity and is prohibited in rice cultivation . In contrast, the glycinamide derivative’s toxicity profile remains uncharacterized, though its lack of organophosphate groups suggests lower acute risk. Azinphos-ethyl shares similar toxicity mechanisms with Azinphos-methyl but exhibits higher persistence in aquatic environments, leading to stricter regulatory controls .
Functional Implications: The benzotriazinone core in pesticides acts as a leaving group during metabolic activation, releasing toxic thiophosphate intermediates.
Research Findings and Data Gaps
- Azinphos-methyl : Studies highlight its high acute toxicity in mammals (LD₅₀: 4–16 mg/kg) and bioaccumulation in fish, leading to ecosystem risks .
- Target Compound: No empirical data on efficacy or toxicity is available in the provided evidence. Computational modeling or in vitro assays are needed to assess its interaction with biological targets (e.g., kinases, proteases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
